Cas no 1314738-99-2 (1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid)
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
- 1314738-99-2
- AT39738
- EN300-1845485
-
- Inchi: 1S/C11H11FO2/c1-7-3-2-4-8(9(7)12)11(5-6-11)10(13)14/h2-4H,5-6H2,1H3,(H,13,14)
- InChI Key: ICHHHZLXRSBGJT-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=CC=1C1(C(=O)O)CC1
Computed Properties
- Exact Mass: 194.07430775g/mol
- Monoisotopic Mass: 194.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845485-0.05g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-0.1g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-0.25g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-0.5g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-1g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-2.5g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-5g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-10g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1845485-1.0g |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
1314738-99-2 | 1g |
$0.0 | 2023-06-01 |
1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid
1-(2-Fluoro-3-Methylphenyl)cyclopropane-1-carboxylic Acid: A Comprehensive Overview
1-(2-Fluoro-3-Methylphenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 1314738-99-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid functional group. The presence of the fluorine atom at the 2-position of the phenyl ring and the methyl group at the 3-position introduces distinct electronic and steric properties, making this compound a valuable subject for both theoretical and experimental studies.
The synthesis of 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid involves a series of carefully designed reactions, including Friedel-Crafts alkylation, cyclopropanation, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing the environmental footprint and enhancing yield. Researchers have also explored the use of transition metal catalysts to facilitate these transformations, which has opened new avenues for large-scale production.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a chiral auxiliary in asymmetric synthesis has been highlighted in recent studies. By incorporating this compound into peptide synthesis, scientists have achieved high enantioselectivity, which is crucial for developing biologically active molecules. Additionally, its role as an intermediate in drug discovery has been documented, particularly in the development of novel antibiotics and anticancer agents.
The pharmacological properties of 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid have been extensively studied. Preclinical trials indicate that it exhibits potent anti-inflammatory activity, attributed to its ability to inhibit cyclooxygenase enzymes. Furthermore, its anti-proliferative effects on cancer cells have been reported, suggesting potential applications in chemotherapy. Recent research has also explored its role as a modulator of ion channels, which could pave the way for its use in treating neurological disorders.
From a structural perspective, the cyclopropane ring in this compound contributes significantly to its stability and reactivity. The ring strain inherent in cyclopropane systems often leads to unique reactivity patterns, making such compounds valuable tools in organic synthesis. The substitution pattern on the phenyl ring further influences these properties, with the fluorine atom providing electron-withdrawing effects and the methyl group introducing steric hindrance.
In conclusion, 1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid represents a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis continues to be optimized through innovative methodologies, while its biological activities offer exciting possibilities for therapeutic interventions. As research progresses, this compound is expected to play an increasingly important role in advancing both chemical science and medical treatments.
1314738-99-2 (1-(2-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)